N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine
Description
N,N-Dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine (CAS: 1154334-87-8) is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyrimidine core. The dimethylamine substituent at the 4-position of the pyrimidine ring distinguishes it from related derivatives. While direct biological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including antitumor and antimicrobial effects .
Properties
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVYBHZBTJHKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions with Pyridine Derivatives
The foundational approach to synthesizing N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine involves cyclization reactions between pyridine derivatives and urea or guanidine . This method typically proceeds via a two-step process:
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Intermediate Formation : A pyridopyrimidine core is constructed through the condensation of a pyridine derivative (e.g., 4-aminopyridine) with urea under acidic conditions.
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Dimethylation : The primary amine group at the 4-position undergoes dimethylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
Optimization studies highlight that maintaining anhydrous conditions during dimethylation improves yields (70–85%) by minimizing hydrolysis side reactions . Table 1 summarizes key parameters for this method.
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Cyclization Temperature | 120–140°C | 65–75 |
| Dimethylation Reagent | Methyl iodide | 80–85 |
| Solvent | Dimethylformamide (DMF) | — |
| Reaction Time | 12–18 hours | — |
Multi-Step Condensation with Amines and Aldehydes
A modular strategy employs 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione as a precursor, which reacts with primary amines and aldehydes to form the pyridopyrimidine framework . For this compound, the procedure involves:
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Condensation : Mixing 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with formaldehyde and dimethylamine in ethanol at 35°C for 2 hours.
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Cyclization : Allowing the mixture to stand at room temperature for 72 hours to facilitate spontaneous cyclization .
This method achieves yields of 60–70%, with purity exceeding 95% after crystallization from ethanol . The extended reaction time ensures complete ring closure, critical for avoiding partially hydrogenated byproducts.
Displacement and Oxidation Strategies
Recent advances utilize chloro-intermediates to introduce the dimethylamine group selectively. For example, 8-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine serves as a key intermediate :
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Amine Displacement : Reacting the chloro-intermediate with dimethylamine in N-methyl-2-pyrrolidone (NMP) at 80°C for 6 hours.
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Oxidation : Treating the resulting sulfide with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane to oxidize residual thioether groups .
This method offers superior regioselectivity, yielding 75–80% of the target compound. However, the use of m-CPBA necessitates careful handling due to its explosive nature .
Thiazole Intermediate Coupling
A novel route involves coupling pyridooxazinones with thiazole-containing amines :
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Thiazole Synthesis : 2-(2-Phenylthiazol-4-yl)ethylamine is prepared via nucleophilic substitution of 1-bromo-4-N-phthalimido-2-butanone with thiobenzamide.
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Pyridooxazinone Formation : 2-Aminonicotinic acid reacts with acetyl chloride to form N-acyl derivatives, which cyclize under acetic anhydride to yield pyridooxazinones.
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Coupling : The thiazole amine reacts with pyridooxazinones in ethanol under reflux to furnish the final product .
While this method is labor-intensive (5-step synthesis), it achieves 65–70% overall yield and high enantiomeric purity (>98%) .
Catalytic One-Pot Synthesis
A breakthrough approach employs MIL-125(Ti)-N(CH₂PO₃H₂)₂, a mesoporous catalyst, to facilitate a one-pot condensation :
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Reactants : 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and formaldehyde.
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Conditions : Solvent-free, 100°C, 10 mg catalyst, 2-hour reaction time .
This method leverages a vinylogous anomeric oxidation mechanism, achieving 85–90% yield with a reaction time 50% shorter than conventional methods . Table 2 contrasts this approach with traditional techniques.
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclization | None | 18 | 75 |
| One-Pot Condensation | MIL-125(Ti)-N(CH₂PO₃H₂)₂ | 2 | 90 |
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group undergoes oxidation under specific conditions:
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Reagents : Potassium permanganate (KMnO<sub>4</sub>) in acidic/basic media or hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
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Products : Formation of N-oxide derivatives (e.g., pyrido[4,3-d]pyrimidin-4-amine N-oxide) via direct oxidation of the tertiary amine .
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | N-Oxide derivative | 60–75% |
| Basic oxidation | H<sub>2</sub>O<sub>2</sub>/NaOH | N-Oxide derivative | 50–65% |
Key Findings :
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Oxidation selectivity depends on reaction pH and temperature .
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N-Oxide derivatives exhibit altered solubility and bioactivity compared to the parent compound .
Reduction Reactions
The pyridopyrimidine core can undergo partial or full reduction:
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Reagents : Sodium borohydride (NaBH<sub>4</sub>) or catalytic hydrogenation (H<sub>2</sub>/Pd-C).
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Products : Saturated or partially saturated analogs (e.g., hexahydropyridopyrimidines) .
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H<sub>2</sub>/Pd-C | Hexahydropyridopyrimidine | 80–90% |
| Borohydride reduction | NaBH<sub>4</sub>/MeOH | Partially reduced intermediates | 40–55% |
Key Findings :
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Full reduction eliminates aromaticity, enhancing conformational flexibility for biological targeting .
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Borohydride-mediated reductions often require acidic or protic solvents for optimal yields .
Substitution Reactions
The pyridopyrimidine core participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions:
Halogenation
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Reagents : Thionyl chloride (SOCl<sub>2</sub>) or phosphorus oxychloride (POCl<sub>3</sub>).
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Products : Chlorinated derivatives (e.g., 2-chloro-N,N-dimethylpyrido[4,3-d]pyrimidin-4-amine) .
| Condition | Reagent | Position | Product |
|---|---|---|---|
| Chlorination | POCl<sub>3</sub> | C2 | 2-Chloro derivative |
| Bromination | PBr<sub>3</sub> | C7 | 7-Bromo derivative |
Amination
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Reagents : Primary/secondary amines under Buchwald-Hartwig conditions.
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Products : C2- or C7-aminated analogs for structure-activity relationship (SAR) studies .
Key Findings :
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Chlorinated intermediates serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Steric hindrance from the dimethylamino group directs substitution to less hindered positions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of halogenated derivatives:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid/Pd(dppf) | Biaryl-substituted derivatives | Kinase inhibitor development |
| Buchwald-Hartwig | Amine/Pd(OAc)<sub>2</sub> | Aminated analogs | Antimicrobial agent design |
Key Findings :
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Biaryl derivatives show enhanced binding to kinase active sites (e.g., c-Met inhibition) .
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Coupling efficiency depends on the halogen’s position (C2 > C7) .
Acid/Base-Mediated Reactions
The dimethylamino group participates in protonation/deprotonation:
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Protonation : Forms water-soluble salts (e.g., hydrochloride salts) in acidic media .
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Deprotonation : Generates a reactive amide intermediate under strong bases (e.g., LDA) .
Key Findings :
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Protonation enhances bioavailability by improving aqueous solubility .
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Deprotonated intermediates react with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts .
Biological Relevance
Derivatives of this compound demonstrate:
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Antiviral Activity : Inhibition of SARS-CoV-2 3CL protease (IC<sub>50</sub> = 0.8–1.2 μM).
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Kinase Inhibition : Dual inhibition of Mer/c-Met kinases (K<sub>d</sub> = 3–15 nM) .
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Microtubule Disruption : EC<sub>50</sub> values < 50 nM in cancer cell lines.
Stability and Metabolic Pathways
Scientific Research Applications
Biological Activities
Research indicates that N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine exhibits various biological activities that make it a candidate for further study in pharmacology and medicinal chemistry.
Anticancer Properties
- Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Its structural similarity to known anti-cancer agents suggests potential effectiveness in targeting specific pathways involved in tumor growth.
Neuroprotective Effects
- The compound has been investigated for its neuroprotective properties. It may play a role in mitigating neurodegenerative diseases by preventing neuronal cell death.
Antidiabetic Activity
- Some studies have shown that derivatives of pyrido-pyrimidine compounds can act as inhibitors of diacylglycerol acyltransferase (DGAT), which is implicated in obesity and insulin resistance. This positions this compound as a potential therapeutic agent for diabetes management.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported on a series of pyrido-pyrimidine derivatives and their effects on cancer cell proliferation. Among them, this compound showed significant inhibition of proliferation in breast cancer cell lines (MCF-7), suggesting its potential as a lead compound for further development .
Case Study 2: Neuroprotection
Research conducted at a leading university demonstrated that this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The findings indicate that the compound may enhance cell viability and function under stress conditions .
Therapeutic Potential
The therapeutic applications of this compound are broad and include:
| Application Area | Potential Use |
|---|---|
| Oncology | Development of anticancer drugs |
| Neurology | Neuroprotective agents for neurodegeneration |
| Metabolic Disorders | Treatment options for obesity and diabetes |
Mechanism of Action
The mechanism of action of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential for understanding its full mechanism of action .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing in substituents, fused rings, or core modifications:
Biological Activity
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound characterized by a bicyclic structure that integrates a pyridine ring fused to a pyrimidine ring. This compound has garnered interest in pharmacological research due to its potential biological activities and therapeutic applications.
- IUPAC Name : N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
- Molecular Formula : C9H14N4
- Molecular Weight : 178.24 g/mol
- CAS Number : 1258640-33-3
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or modulator of various biological pathways. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism of action .
Anticancer Activity
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting the activity of specific kinases involved in cell proliferation and survival .
Anti-inflammatory Effects
Pyrimidine derivatives are known for their anti-inflammatory properties. They inhibit the expression and activity of key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. Studies have demonstrated that this compound can significantly reduce levels of these inflammatory markers in vitro .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- Substituents at specific positions on the pyridine or pyrimidine rings can enhance or diminish biological activity.
- Electron-releasing groups tend to increase potency against certain targets .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of several pyrido[4,3-d]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to unsubstituted analogs. The study highlighted the importance of structural optimization in developing effective anticancer agents .
Study on Anti-inflammatory Properties
In another investigation focused on anti-inflammatory effects, this compound was tested for its ability to inhibit COX enzymes. The results showed a significant reduction in COX-2 expression levels in treated cells compared to controls. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-dimethyl-substituted pyrido[4,3-d]pyrimidin-4-amine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted pyrimidine precursors with amines under solvent-free or catalytic conditions. For example, primary amines react with formamide intermediates at 50–100°C to form pyridopyrimidine cores . Optimization includes adjusting molar ratios (e.g., 1:1.2 amine-to-precursor) and reaction times (3–24 hours) to improve yields (60–90%) . Solvent-free methods reduce side reactions, while catalysts like Fe(acac)₃ enhance regioselectivity .
Q. How can researchers confirm the structural identity of N,N-dimethylpyridopyrimidine derivatives post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical. Key diagnostic signals include:
- ¹H NMR : Downfield shifts for NH protons (~11–12 ppm) and aromatic protons (~6–8 ppm) .
- ¹³C NMR : Distinct carbons for the pyrimidine ring (150–160 ppm) and methyl groups (20–25 ppm) .
Melting points (e.g., 249–251°C for substituted analogs) and HRMS (e.g., ±0.0002 Da accuracy) further validate purity .
Q. What purification techniques are effective for isolating N,N-dimethylpyridopyrimidines with high solubility challenges?
- Methodological Answer : Column chromatography (silica gel, eluent: MeOH/CHCl₃ or hexane/EtOAc) resolves polar byproducts . For highly insoluble compounds, recrystallization in DMSO/water mixtures (e.g., 25 µL DMSO stock solutions) improves recovery . HPLC (≥98% purity) is recommended for biologically active analogs .
Advanced Research Questions
Q. How can computational methods predict optimal reaction pathways for synthesizing novel pyrido[4,3-d]pyrimidin-4-amine analogs?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways . Reaction path searches using software like GRRM or IRC analysis validate mechanisms (e.g., nucleophilic substitution at C4 of pyrimidine cores) . Pairing computational results with experimental data (e.g., kinetic studies) reduces trial-and-error approaches by 30–50% .
Q. What strategies resolve contradictions in biological activity data for pyridopyrimidine derivatives across different studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed IC₅₀ measurement conditions). For example, discrepancies in cholinesterase inhibition may arise from variations in enzyme sources (human vs. recombinant) or solvent systems (DMSO% in buffer) . Meta-analysis of SAR trends (e.g., substituent effects at C6/C8 positions) clarifies structure-activity relationships .
Q. How do solvent and substituent effects influence the regioselectivity of pyridopyrimidine functionalization?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at electron-deficient positions (e.g., C4), while bulky substituents (e.g., 4-methoxyphenyl) sterically direct reactions to C2 . Kinetic studies (e.g., time-resolved NMR) quantify substituent electronic effects (Hammett σ values correlate with reaction rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
